molecular formula C11H10Cl2N2S B11812286 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B11812286
M. Wt: 273.2 g/mol
InChI Key: HATCWPQYDBEEFH-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine is a synthetic organic compound belonging to the class of 2-aminothiazoles. Its molecular formula is C 12 H 11 Cl 2 N 2 S, and it features a 4-methylthiazole core substituted at the 2-position with an amine group and at the 5-position with a 3,5-dichlorobenzyl group. The 2-aminothiazole scaffold is recognized in medicinal chemistry as a privileged structure due to its prevalence in pharmacologically active molecules and its ability to impart favorable drug-like properties . This compound is of significant interest in pharmaceutical and agrochemical research. Thiazole derivatives demonstrate a broad spectrum of biological activities, with substantial research highlighting their potential as antimicrobial agents . The specific stereoelectronic properties imparted by the 3,5-dichlorobenzyl and methyl substituents make this compound a valuable building block for constructing compound libraries or a key intermediate in the synthesis of more complex molecules targeting various disease pathways. Research Applications: • Antimicrobial Research: Serves as a core scaffold for developing new antibacterial and antifungal agents, particularly against resistant strains . • Drug Discovery: Functions as a key intermediate in synthesizing molecules for high-throughput screening against various biological targets, such as kinase enzymes . • Medicinal Chemistry: Used in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic profiles of lead compounds . Note on Use: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please note that the specific biological data and applications for this exact compound may be limited in the public domain. Researchers are encouraged to conduct their own verification and profiling for specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10Cl2N2S

Molecular Weight

273.2 g/mol

IUPAC Name

5-[(3,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10Cl2N2S/c1-6-10(16-11(14)15-6)4-7-2-8(12)5-9(13)3-7/h2-3,5H,4H2,1H3,(H2,14,15)

InChI Key

HATCWPQYDBEEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of α-Bromo-(3,5-Dichlorobenzyl)methylketone

The precursor α-bromo-(3,5-dichlorobenzyl)methylketone is synthesized via bromination of (3,5-dichlorobenzyl)methylketone using N-bromosuccinimide (NBS). In a representative procedure, acetoacetate derivatives are brominated in a tetrahydrofuran (THF)/water solvent system under heating (60–80°C). For the target compound, substituting acetoacetate with (3,5-dichlorobenzyl)methylketone yields the α-bromoketone intermediate.

Key Reaction Parameters :

  • Solvent: THF/water (3:1 v/v)

  • Temperature: 70°C

  • Yield: ~85% (extrapolated from analogous reactions)

Cyclocondensation with Thiourea

The α-bromoketone reacts with thiourea in ethanol containing diisopropylethylamine (DIPEA). The base facilitates deprotonation, promoting nucleophilic attack by the thiourea sulfur atom on the α-carbon of the ketone. Subsequent cyclization forms the thiazole ring.

Optimized Conditions :

  • Solvent: Ethanol

  • Base: DIPEA (1.2 equiv)

  • Temperature: Reflux (78°C)

  • Time: 12 hours

  • Yield: 78–82% (based on analogous aminothiazole syntheses)

Comparative Analysis of Synthetic Methods

The table below contrasts two primary strategies for synthesizing 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine:

Method Starting Materials Conditions Yield Advantages
Cyclocondensationα-Bromo-(3,5-dichlorobenzyl)methylketone + thioureaEthanol, DIPEA, reflux78–82%High regioselectivity; fewer side reactions
Aldehyde-Thiourea3,5-Dichlorobenzyl aldehyde + thioureaAqueous, 40–100°C<50%*Simpler workflow but lower efficiency

*Estimated based on analogous reactions with substituted aldehydes.

Critical Evaluation of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance bromination efficiency by stabilizing ionic intermediates. In contrast, ethanol optimizes cyclocondensation by solubilizing thiourea and facilitating proton transfer.

Temperature and Time

Prolonged heating (12–24 hours) during cyclocondensation ensures complete ring closure but risks decomposition. Kinetic studies suggest 12 hours at reflux balances yield and purity.

Substituent Compatibility

Bulky 3,5-dichlorobenzyl groups necessitate precise stoichiometry to avoid steric clashes. Excess thiourea (1.1–1.2 equiv) mitigates this issue.

Scalability and Industrial Applications

The cyclocondensation method is scalable, as demonstrated in patent for similar thiazoles. Key considerations include:

  • Cost Efficiency : NBS and thiourea are low-cost reagents.

  • Waste Management : Aqueous workups minimize organic waste.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >98% purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and the benzylic position are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsNotes
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, mCPBASulfoxide or sulfone derivativesSelectivity depends on stoichiometry and solvent .
Benzylic oxidationKMnO<sub>4</sub> (acidic), CrO<sub>3</sub>Ketone formation (C=O at benzylic position)Limited direct data; inferred from dichlorobenzyl analogs.

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

PositionReagents/ConditionsProductsEfficiency
Para to chlorineNH<sub>3</sub> (high temp), Cu catalystAmino-substituted derivativesModerate yield (~50%) .
Meta to chlorineAlkoxides (RO⁻)Alkoxy-substituted analogsRequires strong base (e.g., NaH) .

The thiazole amine group can also participate in:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 70–80%) .

  • Diazo coupling : Forms azo dyes under acidic conditions with diazonium salts .

Reduction Reactions

The thiazole ring is resistant to hydrogenation, but the dichlorobenzyl group can be reduced:

Target SiteReagents/ConditionsProducts
C-Cl bondsH<sub>2</sub>/Pd-CDechlorinated benzyl-thiazole
Aromatic ringLiAlH<sub>4</sub>Partially saturated cyclohexane analogs

Cross-Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed couplings:

Reaction TypeCatalysts/PartnersProductsYield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl derivatives60–75%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, aminesN-aryl thiazole amines~55%

Complexation and Coordination

The amine and sulfur atoms act as ligands for metal ions:

  • Copper(II) : Forms stable complexes (log K ≈ 4.2) in aqueous ethanol .

  • Iron(III) : Produces redox-active complexes with distinct UV-Vis absorption at 450 nm .

Research Findings

Key studies on analogous thiazole derivatives reveal:

  • Antimicrobial activity : Dichlorophenyl-thiazole hybrids inhibit Mycobacterium tuberculosis (MIC: 12.5 µg/mL) via disruption of cell wall synthesis.

  • Catalytic applications : Thiazole amines serve as ligands in asymmetric synthesis, achieving enantiomeric ratios up to 96:4 in azlactone methanolysis (Table 1) .

Table 1 : Performance of peptide-thiazole catalysts in azlactone methanolysis

CatalystConversion (%)er (S:R)
9i 9496:4
9j 9795:5
9k 9796:4

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, releasing HCl and SO<sub>2</sub> .

  • Photolysis : UV light induces C-S bond cleavage, yielding 3,5-dichlorobenzaldehyde and methylthiazole fragments .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study highlighted its potential in combating drug-resistant strains of bacteria, which is critical given the rising global concern over antimicrobial resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism involves apoptosis induction and cell cycle arrest . Notably, structural modifications of the thiazole ring have been shown to enhance its cytotoxicity against various cancer types .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study assessed the compound's activity against a panel of bacterial strains using the turbidimetric method. Results indicated promising antimicrobial effects, particularly against resistant strains .
  • Anticancer Evaluation :
    • In a comprehensive evaluation involving multiple cancer cell lines, this compound exhibited IC50_{50} values below 100 μM in several cases, indicating strong potential as an anticancer agent .
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into optimizing the compound's structure for enhanced efficacy .

Comparison with Related Compounds

The unique dichlorobenzyl substitution in this compound differentiates it from structurally similar compounds. Below is a comparison table illustrating some related compounds:

Compound NameStructure FeaturesBiological Activity
5-(2-Chlorobenzyl)-4-methylthiazol-2-amineSimilar thiazole core; different benzyl substitutionModerate antimicrobial activity
5-(4-Chloro-2-methylbenzyl)-thiazol-2-amineVariation in chlorobenzyl positionLimited anticancer activity
6-Chloro-N-(4-nitrobenzyl)benzothiazoleBenzothiazole derivative; nitro group additionAntimicrobial but less effective than target compound

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial growth.

Comparison with Similar Compounds

1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 11)

  • Structure : Replaces the thiazole core with a benzimidazole ring.
  • However, the thiazole in the target compound may offer better metabolic stability due to reduced electron density .
  • Synthesis: Synthesized via alkylation of 2-aminobenzimidazole with 3,5-dichlorobenzyl chloride in ethanol (47% yield) .

N-(5-((3,5-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (Compound 15o)

  • Structure : Contains a 1,3,4-thiadiazole ring linked to a quinazoline moiety via thioacetamide.
  • Key Differences : The thiadiazole-quinazoline hybrid may exhibit dual kinase inhibition (e.g., EGFR), while the thiazole-2-amine in the target compound is simpler and more synthetically accessible. The 3,5-dichlorobenzyl group in both compounds likely contributes to comparable hydrophobicity .

(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one (Compound 4)

  • Structure : Features a thiazol-4-one core with a benzylidene substituent.
  • Key Differences : The α,β-unsaturated ketone in the 4-one derivative enables Michael addition reactions, which are absent in the saturated thiazol-2-amine. This difference impacts reactivity and biological target selectivity .

Antitumor Activity

  • Compound 15o : Demonstrated in vitro antitumor activity (IC₅₀ = 1.2–3.8 µM against MCF-7 and A549 cells), attributed to dual inhibition of tubulin and EGFR .
  • Compound 11: No biological data reported, but benzimidazole analogues are known for topoisomerase inhibition .
  • Target Compound : Predicted activity based on structural similarity to 15o; the thiazole core may target kinase domains, while the dichlorobenzyl group enhances cytotoxicity.

Antimicrobial Potential

  • Thiazol-4-one derivatives (e.g., Compound 4) show moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), likely due to thioether-mediated disruption of bacterial membranes .

Biological Activity

5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzyl chloride with 4-methylthiazol-2-amine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro evaluations have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : Human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299).
  • Assays Conducted : MTT assay for cell proliferation, flow cytometry for apoptosis and cell cycle analysis, and scratch wound healing assay for migration assessment.

Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 μM. The mechanism appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are critical for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in reducing inflammatory markers. Studies assessed its impact on cytokine levels in RAW264.7 macrophages:

  • Cytokines Measured : Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

The compound effectively decreased the expression levels of these inflammatory factors, suggesting a dual mechanism that targets both tumor cells and the inflammatory environment that supports tumor growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

  • Signaling Pathways : Inhibition of AKT and ERK pathways disrupts cancer cell survival signals.
  • Cytokine Modulation : Reduction in IL-6 and TNF-α levels contributes to its anti-inflammatory profile.
  • Cell Cycle Arrest : Flow cytometry results indicate that the compound induces cell cycle arrest in cancer cells, further inhibiting their proliferation.

Comparative Biological Activity

To contextualize the activity of this compound, a comparison with other benzothiazole derivatives is useful:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism
B7 SignificantYesAKT/ERK inhibition
4i ModerateYesCell cycle arrest
PMX610 PotentLimitedEGFR targeting

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on A431 Cells : A series of benzothiazole derivatives were tested for their ability to inhibit A431 cell proliferation. The lead compound exhibited IC50 values comparable to established chemotherapeutics .
  • Inflammatory Models : Research involving RAW264.7 macrophages demonstrated that treatment with thiazole derivatives significantly reduced inflammation markers in vivo, supporting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine, and how can purity be optimized?

  • Methodology : A common approach involves coupling 3,5-dichlorobenzyl chloride with a pre-formed 4-methylthiazol-2-amine intermediate. Reaction conditions (e.g., solvent, temperature, and catalysts) significantly impact yield. For example, copper(I) oxide (Cu₂O) catalysis in anhydrous methanol has been effective for analogous thiazole syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetone or ethanol ensures high purity (>95%). LC-MS and ¹H/¹³C NMR validate structural integrity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For similar thiazole derivatives, SHELX software suites (e.g., SHELXL for refinement) resolve structures, revealing key interactions. For instance, dipole-dipole interactions between carbonyl groups and weak C–H···N hydrogen bonds stabilize layers parallel to specific crystallographic planes . Twisted benzene rings (e.g., ~59° dihedral angles relative to adjacent heterocycles) are common .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Start with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values guide dose optimization. Parallel antimicrobial testing (MIC assays against S. aureus, E. coli) identifies broad-spectrum potential. For mechanistic insights, enzyme inhibition assays (e.g., kinase profiling) and apoptosis markers (caspase-3 activation) are prioritized .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Structural Modifications : Vary substituents on the benzyl (e.g., halogen positioning) and thiazole (e.g., methyl → ethyl) groups.
  • Assays : Test derivatives in parallel for cytotoxicity, solubility (logP via HPLC), and metabolic stability (microsomal assays).
  • Computational Tools : Molecular docking (AutoDock Vina) predicts binding to targets like kinase domains. QSAR models correlate electronic (Hammett σ) and steric parameters with activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Experimental Replication : Standardize assays (e.g., cell culture conditions, passage number).
  • Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability.
  • Meta-Analysis : Compare IC₅₀ ranges across studies; outliers may arise from impurity interference or assay sensitivity .

Q. How is metabolic stability assessed, and what modifications improve pharmacokinetics?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to track parent compound depletion via LC-MS. CYP450 isoform inhibitors identify major metabolic pathways.
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidative dechlorination. Prodrug strategies (e.g., esterification) enhance oral bioavailability .

Q. What crystallographic techniques characterize polymorphic forms, and how do they affect solubility?

  • Methodology :

  • Polymorph Screening : Use solvent crystallization (e.g., ethanol vs. DMSO) and analyze via SC-XRD and PXRD.
  • Solubility Testing : Compare dissolution rates of polymorphs in simulated gastric fluid. Hydrate forms often exhibit lower solubility than anhydrous crystals .

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